1-Naphthalenesulfonamide, N-(2-(4-((((6,7,8,9-tetrahydro-3-methoxy-5H-benzocyclohepten-6-yl)methyl)amino)methyl)-1-piperidinyl)ethyl)-, dihydrochloride
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Overview
Description
FR-226928 is a potent antagonist of human neuropeptide Y Y5 receptors. It is a small molecule with the molecular formula C31H43Cl2N3O3S and a molecular weight of 608.66 g/mol . This compound has been primarily studied for its potential therapeutic applications in treating obesity due to its ability to inhibit neuropeptide Y Y5 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR-226928 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of FR-226928 would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
FR-226928 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of FR-226928 may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to derivatives with different properties .
Scientific Research Applications
Chemistry: Used as a tool compound to study the structure-activity relationships of neuropeptide Y Y5 receptor antagonists.
Biology: Employed in research to understand the role of neuropeptide Y Y5 receptors in physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating obesity and related metabolic disorders.
Industry: Potential use in the development of new drugs targeting neuropeptide Y Y5 receptors.
Mechanism of Action
FR-226928 exerts its effects by binding to and inhibiting neuropeptide Y Y5 receptors. This inhibition prevents the activation of downstream signaling pathways that are involved in regulating appetite and energy balance. By blocking these receptors, FR-226928 can reduce food intake and promote weight loss .
Comparison with Similar Compounds
Similar Compounds
BIBP 3226: Another neuropeptide Y receptor antagonist with a different chemical structure.
SR 120819A: A selective neuropeptide Y Y5 receptor antagonist with similar pharmacological properties.
MK-0557: A neuropeptide Y Y5 receptor antagonist that has been studied for its potential in treating obesity.
Uniqueness of FR-226928
FR-226928 is unique due to its specific chemical structure, which confers high potency and selectivity for neuropeptide Y Y5 receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes and for developing new therapeutic agents targeting obesity .
Properties
CAS No. |
345955-69-3 |
---|---|
Molecular Formula |
C31H43Cl2N3O3S |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C31H41N3O3S.2ClH/c1-37-29-13-12-26-8-4-6-25(20-28(26)21-29)23-32-22-24-14-17-34(18-15-24)19-16-33-38(35,36)31-11-5-9-27-7-2-3-10-30(27)31;;/h2-3,5,7,9-13,21,24-25,32-33H,4,6,8,14-20,22-23H2,1H3;2*1H |
InChI Key |
FQOGTDKCVIAYMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC(C2)CNCC3CCN(CC3)CCNS(=O)(=O)C4=CC=CC5=CC=CC=C54)C=C1.Cl.Cl |
Origin of Product |
United States |
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